N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Description
N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a triazole ring and a chlorophenylmethyl group.
Properties
Molecular Formula |
C13H11ClN6 |
|---|---|
Molecular Weight |
286.72 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H11ClN6/c14-11-3-1-10(2-4-11)6-16-12-5-13(18-8-17-12)20-9-15-7-19-20/h1-5,7-9H,6H2,(H,16,17,18) |
InChI Key |
ADIBIIPROQHZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)N3C=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Attachment of the Chlorophenylmethyl Group: The final step involves the alkylation of the pyrimidine-triazole intermediate with a chlorophenylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains of bacteria and fungi.
Medicine: Explored as a potential therapeutic agent for treating infections and possibly other diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with microbial enzymes and proteins. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound may interfere with bacterial DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Itraconazole: Another triazole-based antifungal agent.
Fluconazole: A widely used antifungal with a similar mechanism of action.
Voriconazole: Known for its broad-spectrum antifungal activity.
Comparison: N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazole-based compounds. Its potential for dual antimicrobial and antifungal activity makes it a versatile candidate for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
